
effective concentration of Bisindolylmaleimide I
in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Bisindolylmaleimide I

hydrochloride

Cat. No.: B1667440 Get Quote
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Introduction
Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a potent and selective

inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] As a cell-permeable and reversible

ATP-competitive inhibitor, it is a valuable tool for dissecting PKC-mediated signal transduction

pathways.[1][5] These application notes provide comprehensive data and detailed protocols for

the effective use of Bisindolylmaleimide I in various experimental settings.

Mechanism of Action
Bisindolylmaleimide I exerts its inhibitory effect by competing with ATP for the binding site

within the catalytic domain of PKC.[5][6] This prevents the phosphorylation of downstream PKC

substrates, thereby blocking the signaling cascade. While highly selective for conventional and

novel PKC isoforms, it's important to note that at higher concentrations, it can inhibit other

kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase

(p90RSK).[6][7]
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Data Presentation
Table 1: In Vitro Inhibitory Activity of
Bisindolylmaleimide I against Protein Kinases

Target Kinase IC₅₀ (nM)
ATP
Concentration

Notes Source(s)

PKCα 8 - 20 50 µM

Potent inhibitor

of conventional

PKC isoforms.

[1][2][3][4][6]

PKCβI 17 Not Specified [1][2][4]

PKCβII 16 Not Specified [1][2][4]

PKCγ 20 Not Specified [1][2][4]

PKCδ 100 - 200 Not Specified

Weaker inhibition

of novel PKC

isoforms.

[3]

PKCε 12 - 200 50 µM [3][6]

PKCζ ~6000 Not Specified

Very weak

inhibitor of

atypical PKC

isoforms.

[3]

p90RSK1 610 50 µM

Also inhibits

p90RSK

isoforms.

[6]

p90RSK2 310 50 µM [6]

p90RSK3 120 50 µM [6]

GSK-3 (in cell

lysates)
360 Not Specified

Potent inhibitor

of GSK-3.
[7]

GSK-3

(immunoprecipita

ted)

170 Not Specified [7]
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Table 2: Effective Concentrations of Bisindolylmaleimide
I in Cell-Based Assays
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Cell Line Concentration
Incubation
Time

Observed
Effect

Source(s)

Adult Rat

Ventricular

Myocytes

(ARVM)

≥ 3 µM Not Specified

Significant

reduction of

p90RSK-

mediated

phosphorylation.

[6]

SNU-407 colon

cancer cells
Not Specified

30 min pre-

treatment

Reduction of

carbachol-

stimulated

ERK1/2

activation and

proliferation.

[1]

Swiss 3T3 cells 0 - 1 µM Not Specified
Inhibition of DNA

synthesis.
[4][8]

Adipocytes 5 µM Not Specified

Reduction of

GSK-3 activity to

25.1 ± 4.3% of

control.

[4][7][8]

PC3 cells 10 µM 24 hours

Inhibition of

exosome and

microvesicle

release.

[4][8]

MDA-MB-231,

MDA-MB-468,

MCF7 (breast

cancer)

3.6 - 6.4 µM

(IC₅₀)
48 hours

Inhibition of cell

survival.
[9]

Rat

Chondrosarcoma

(RCS) and

human primary

chondrocytes

Not Specified Not Specified

Abolished FGF2-

mediated Erk

MAP kinase

activation.

[10]
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Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide I.

Start: Cell Culture Seed cells in appropriate culture plates Treat cells with varying concentrations of Bisindolylmaleimide I Incubate for a defined period Perform Assay
(e.g., Kinase Assay, MTT Assay, Western Blot) Data Collection and Analysis End: Results

Click to download full resolution via product page

Caption: General experimental workflow for studying the effects of Bisindolylmaleimide I.

Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition
Assay
This protocol is adapted from a general method for measuring the transfer of ³²P from [γ-

³²P]ATP to a substrate.[1]

Materials:

Purified PKC enzyme

Bisindolylmaleimide I

[γ-³²P]ATP

Lysine-rich histone (e.g., Type III-S) as a substrate

Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)

Lipid Activators (e.g., 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol)

Stop Solution (e.g., 30 mg/mL casein and 12% trichloroacetic acid)

1N NaOH

Scintillation counter

Procedure:
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Prepare a reaction mixture containing the reaction buffer, lipid activators, and histone

substrate.

Add varying concentrations of Bisindolylmaleimide I (or DMSO as a vehicle control) to the

reaction mixture.

Initiate the reaction by adding the purified PKC enzyme (final concentration ~0.38 µg/mL).

Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration 10 µM).

Incubate the reaction at 30°C for 10 minutes.

Stop the reaction by adding the stop solution.

Collect the acid-precipitable material by centrifugation.

Dissolve the pellet in 1N NaOH and re-precipitate with trichloroacetic acid.

Quantify the incorporated ³²P using a scintillation counter.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Protocol 2: Cell Proliferation (MTT) Assay
This protocol is based on a method to assess the effect of Bisindolylmaleimide I on the

proliferation of SNU-407 colon cancer cells.[1]

Materials:

SNU-407 cells (or other cell line of interest)

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

Serum-free medium

Bisindolylmaleimide I

Stimulant (e.g., 1 mM carbachol)
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MTT solution (5 mg/mL in PBS)

DMSO

96-well culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

Serum-starve the cells for 18-24 hours by replacing the complete medium with serum-free

medium.

Pre-treat the cells with various concentrations of Bisindolylmaleimide I for 30 minutes.

Stimulate the cells with the appropriate agonist (e.g., 1 mM carbachol) and incubate for 48

hours.

Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.

Carefully remove the medium.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm (with a reference wavelength of 690 nm) using a

microplate reader.

Express the results as a percentage of the control (vehicle-treated) cells.

Protocol 3: Western Blot Analysis of Downstream
Signaling
This protocol outlines a general method to assess the effect of Bisindolylmaleimide I on the

phosphorylation of downstream targets like ERK.

Materials:
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Cell line of interest

Complete cell culture medium

Serum-free medium

Bisindolylmaleimide I

Stimulant (e.g., growth factor)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Seed cells and grow to 70-80% confluency.

Serum-starve the cells as required.

Pre-treat with Bisindolylmaleimide I for the desired time and concentration.

Stimulate the cells with a growth factor or other agonist.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Solubility and Storage
Solubility: Soluble in DMSO (e.g., 10 mg/mL or 82 mg/mL) and DMF (e.g., 10 mg/mL).[1][3]

Stock Solution Preparation: For a 10 mM stock solution, reconstitute 1 mg of powder in 0.24

mL of DMSO.[3]

Storage: Store the lyophilized powder at -20°C, desiccated.[3] Store stock solutions in

aliquots at -20°C and protect from light.[5] The product is typically stable for up to 12 months

under these conditions.[5]

Important Considerations
Off-Target Effects: Be aware of the potential for Bisindolylmaleimide I to inhibit other kinases,

especially at higher concentrations.[6][7] Consider using multiple inhibitors with different

mechanisms of action to confirm findings.

Serum Concentration: Serum proteins can bind to small molecule inhibitors, reducing their

effective concentration.[11] It is advisable to use a reduced serum concentration or conduct

experiments across a range of serum levels.

DMSO Concentration: Keep the final DMSO concentration in the cell culture medium low

(typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][11]

Negative Control: Bisindolylmaleimide V, an inactive analog, can be used as a negative

control in experiments to distinguish PKC-dependent effects from non-specific effects of the

bisindolylmaleimide scaffold.[7][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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